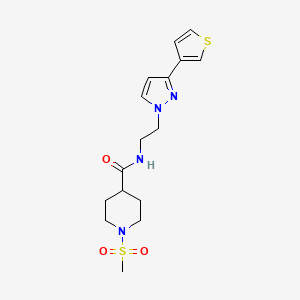

![molecular formula C16H18FNO2S2 B2755521 5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 1798539-73-7](/img/structure/B2755521.png)

5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

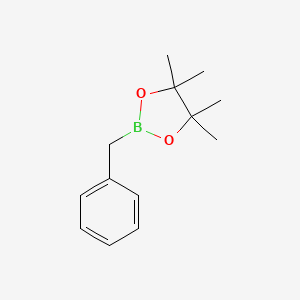

The compound “5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains a benzo[b]thiophene core, which is a polycyclic aromatic compound with a fused benzene and thiophene ring. The molecule also contains a fluoro group attached to the 5-position of the benzo[b]thiophene ring, and a carboxamide group attached to the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the benzo[b]thiophene core, the polarity introduced by the fluoro and carboxamide groups, and the potential for interesting stereochemistry around the tetrahydropyran ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase its lipophilicity, while the carboxamide group could allow for hydrogen bonding .Scientific Research Applications

Heterocyclic Synthesis

In the realm of heterocyclic synthesis, "benzo[b]thiophen-2-yl-hydrazonoesters" were synthesized using a compound closely related to the requested chemical. These were further utilized to yield various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, showcasing the versatility of this class of compounds in synthetic chemistry (Mohareb et al., 2004).

Antituberculosis Activity

A study focusing on "thiazole-aminopiperidine hybrid analogues" revealed the potential of these compounds in inhibiting Mycobacterium tuberculosis GyrB, indicating their potential application in antituberculosis treatments. This research highlights the role of similar compounds in developing new therapeutics (Jeankumar et al., 2013).

Optical and Nonlinear Optical Properties

In a study on the synthesis and properties of "5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides," the researchers explored the electronic and nonlinear optical properties of these compounds. The study underscores the significance of such compounds in the development of materials with specific electronic and optical attributes (Ahmad et al., 2021).

Inhibitor of Histone Deacetylase

A benzamide derivative, structurally similar to the chemical , was investigated for its role as an inhibitor of histone deacetylase (HDA), demonstrating significant in vivo antitumor activity against human tumors. This suggests the potential of related compounds in cancer therapy (Saito et al., 1999).

Alzheimer's Disease Research

A compound closely related to "5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide" was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This showcases the application of such compounds in neuroscientific research and diagnostics (Kepe et al., 2006).

Synthesis of Antiasthma Drug Candidate

A palladium-catalyzed carbon−sulfur bond formation technique was employed in the synthesis of "tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide," a former antiasthma drug candidate. This study highlights the importance of such methods in pharmaceutical manufacturing (Norris & Leeman, 2008).

Fluorescent Dyes Synthesis

Research involving "N-Ethoxycarbonylpyrene- and perylene thioamides" used as building blocks in synthesizing various fluorescent dyes indicates the potential of related compounds in creating efficient color-tunable fluorophores for various applications (Witalewska et al., 2019).

Future Directions

properties

IUPAC Name |

5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c17-12-1-2-14-11(9-12)10-15(22-14)16(19)18-5-8-21-13-3-6-20-7-4-13/h1-2,9-10,13H,3-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBFDXBBCHVYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC3=C(S2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2755439.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)

![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)

![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)